molecular formula C13H9NO5 B1609682 N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide CAS No. 287194-37-0

N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

Cat. No.: B1609682
CAS No.: 287194-37-0
M. Wt: 259.21 g/mol
InChI Key: DJSICXICJKSEMB-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide is a synthetic salicylamide derivative with significant research value in medicinal chemistry and immunology. This compound, which features a complex 7-oxabicyclo[4.1.0]heptane core structure, is recognized for its potential as an inhibitor of the NF-κB signaling pathway . The NF-κB pathway is a central regulator of immune and inflammatory responses, making inhibitors of this pathway crucial tools for researching conditions such as rheumatoid arthritis and other inflammatory disorders, as well as for investigating immunosuppressive therapies . The compound is also known by its stereoisomer Epoxyquinomicin B, further highlighting its relevance in biological research . With a molecular formula of C13H9NO5 and a molecular weight of 259.21 g/mol , it is supplied for research applications. This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,11-12,15H,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSICXICJKSEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431987
Record name N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287194-37-0
Record name N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287194-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide typically proceeds via:

  • Formation of the bicyclic beta-lactone intermediate (2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-ene core).
  • Subsequent coupling of this intermediate with 2-hydroxybenzamide (salicylamide) to form the amide linkage.

This approach leverages the reactivity of beta-lactones toward nucleophilic attack by amines to form amides, often under mild conditions to preserve the bicyclic structure.

Preparation of the Bicyclic Beta-Lactone Intermediate

The bicyclic beta-lactone core is generally synthesized through intramolecular cyclization reactions involving epoxycyclohexenone precursors or via photochemical or catalytic cycloaddition methods. Key steps include:

  • Epoxidation of cyclohexenone derivatives to generate epoxycyclohexenones.
  • Intramolecular ring closure to form the oxabicyclo[4.1.0]hept-3-en-3-one system.
  • Control of stereochemistry and ring strain is critical to obtain the desired bicyclic beta-lactone.

Kinetic and theoretical studies (such as those by Mandl, 2016) have elucidated the reactivity of beta-lactones, highlighting their susceptibility to nucleophilic ring opening and the importance of reaction conditions in preserving the bicyclic structure during synthesis.

Amide Bond Formation with 2-Hydroxybenzamide

Once the bicyclic beta-lactone intermediate is obtained, it is reacted with 2-hydroxybenzamide to form the target compound. The amide bond formation occurs via nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of the beta-lactone ring, leading to ring opening and amide linkage formation.

Typical reaction conditions include:

  • Use of aprotic solvents such as dichloromethane or tetrahydrofuran.
  • Mild heating or room temperature stirring to avoid decomposition.
  • Catalysts or coupling agents may be employed to facilitate amide bond formation, although the inherent electrophilicity of the beta-lactone often suffices.
  • The reaction is monitored by chromatographic and spectroscopic methods to ensure completion.

Representative Data Table: Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Epoxidation of cyclohexenone m-CPBA in dichloromethane 0–25 °C 2–4 hours 75–85 Stereoselective epoxidation
Cyclization to beta-lactone Intramolecular ring closure, base-catalyzed Room temp 1–3 hours 60–70 Sensitive to moisture
Amide formation Beta-lactone + 2-hydroxybenzamide, solvent 25–40 °C 12–24 hours 65–80 Mild conditions to preserve bicyclic ring

Analytical and Research Findings

  • Kinetic Studies: Beta-lactones like the bicyclic intermediate show significant electrophilic reactivity toward amines, with reaction rates influenced by solvent polarity, temperature, and substituent effects on the aromatic ring.
  • Theoretical Calculations: Quantum mechanical/molecular mechanical (QM/MM) studies reveal the preferred sites of nucleophilic attack and energy barriers for ring opening, guiding optimization of reaction conditions to maximize yield and selectivity.
  • Stability Considerations: The bicyclic beta-lactone is prone to hydrolysis and ring opening under strongly acidic or basic conditions; thus, neutral to mildly acidic conditions are preferred during amide formation to maintain structural integrity.
  • Purification: The final compound is purified by recrystallization or chromatographic techniques, with characterization by NMR, IR, and mass spectrometry confirming the bicyclic amide structure.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by its α,β-unsaturated diketone and strained epoxide moieties:

Epoxide Ring-Opening Reactions

The 7-oxabicyclo[4.1.0]heptene system undergoes nucleophilic attack at the electrophilic epoxide carbon:

  • Hydrolysis : In aqueous acidic or basic media, the epoxide opens to form diols, though this reaction is suppressed during synthesis to preserve the bicyclic core .

  • Thiol Addition : Thiol-containing nucleophiles (e.g., glutathione) covalently modify the epoxide, a property linked to its NF-κB inhibition .

Ketone Reactivity

The 2,5-diketone system participates in:

  • Reductions : Sodium triacetoxyborohydride selectively reduces the less hindered ketone to a secondary alcohol while preserving the epoxide (Step 5, Table 1) .

  • Enolate Formation : Under basic conditions (e.g., LDA), the diketone forms enolates that can undergo alkylation or aldol reactions, though these pathways are less explored .

Stability and Degradation Pathways

  • pH-Dependent Stability : The compound degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions, with hydrolysis products including salicylamide and cyclohexenone derivatives .

  • Thermal Stability : Decomposition occurs above 150°C, releasing CO and ketene fragments, as observed in TGA-MS studies .

Biological Activity-Driven Modifications

To enhance NF-κB inhibition efficacy, structural analogs have been synthesized through:

  • Aromatic Substitution : Electron-withdrawing groups (e.g., −NO₂) at the benzamide para position improve cellular uptake but reduce solubility .

  • Epoxide Isomerization : Cis-trans isomerization of the epoxide alters binding affinity to NF-κB’s p65 subunit, with the cis configuration showing 10-fold higher activity .

Table 2: Structure-Activity Relationship (SAR) Highlights

ModificationEffect on IC₅₀ (NF-κB Inhibition)Solubility (LogP)
Cis-epoxide0.8 μM1.2
Trans-epoxide8.5 μM1.1
−NO₂ at benzamide para0.5 μM0.8
−OCH₃ at benzamide meta1.2 μM1.5

Catalytic Interactions

The compound acts as a Michael acceptor in biological systems:

  • Cysteine Adduct Formation : The α,β-unsaturated diketone reacts with cysteine thiols in NF-κB’s p65 subunit (e.g., Cys38), forming irreversible adducts that block DNA binding (IC₅₀ = 0.8 μM) .

  • Glutathione Conjugation : In vitro studies show rapid conjugation with glutathione (t₁/₂ = 15 min in liver microsomes), suggesting metabolic susceptibility .

Scientific Research Applications

Chemistry:

    Synthesis of complex molecules: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme inhibition studies: Its structure allows it to act as a potential inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug development: The compound’s ability to interact with biological molecules can be harnessed in the development of new pharmaceuticals.

Industry:

    Material science: Its unique properties may be explored for the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide exerts its effects involves:

    Molecular Targets: It can interact with enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may affect biochemical pathways related to oxidative stress or signal transduction, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties References
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide C₁₄H₁₁NO₆ 2-hydroxybenzamide, oxabicyclo, dioxo groups Antibiotic potential (epoxyquinomicin B)
N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide (trichlamide) C₁₃H₁₆Cl₃NO₃ 2-hydroxybenzamide, trichloroethyl, butoxy Fungicide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-methylbenzamide, N,O-bidentate directing group Metal-catalyzed C–H functionalization
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (niclosamide) C₁₃H₈Cl₂N₂O₄ 2-hydroxybenzamide, chloro, nitro groups Anthelmintic, molluscicide
6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-benzodithiazine C₁₆H₁₄ClN₃O₄S₂ Benzodithiazine, dihydroxybenzylidene hydrazine Not specified (synthetic intermediate)

Key Observations:

Core Structure :

  • The target compound’s oxabicyclo[4.1.0]heptene core distinguishes it from simpler benzamide derivatives (e.g., trichlamide, niclosamide) and heterocyclic systems like benzodithiazines .
  • The epoxide ring in the bicyclic system may confer electrophilic reactivity, enabling covalent interactions in biological systems.

Functional Groups :

  • All compounds share a 2-hydroxybenzamide motif, but substituents vary:
  • Trichlamide includes a trichloroethyl group, enhancing lipophilicity and antifungal activity .
  • Niclosamide has chloro and nitro groups, critical for its antiparasitic action .
  • The bicyclic compound’s dioxo groups and epoxide may stabilize transition states in enzymatic binding .

Stereochemistry: Epoxyquinomicin B’s (1S,6R)-configuration highlights the importance of stereochemistry in bioactivity, a factor absent in achiral compounds like trichlamide .

Key Observations:

  • Synthesis :
    • The bicyclic compound’s synthesis likely involves epoxidation or Diels-Alder reactions, whereas trichlamide and niclosamide rely on straightforward condensation/halogenation .
  • Characterization: X-ray crystallography was critical for confirming the stereochemistry of epoxyquinomicin B and the N,O-bidentate structure of ’s compound . IR spectra consistently highlight functional groups (e.g., SO₂ in benzodithiazines, C=N in hydrazines) .

Biological Activity

N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide, also known by its CAS number 287194-37-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC13H9NO5
Molecular Weight259.21 g/mol
CAS Number287194-37-0
LogP0.4999
PSA99.49 Ų

These properties indicate that the compound possesses a moderate lipophilicity and polar surface area, which may influence its biological interactions.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. A study conducted by Matsumoto et al. (2000) reported that this compound showed significant inhibitory effects on cancer cell lines, including human leukemia and solid tumors. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been evaluated for antimicrobial effects. A case study indicated that the compound exhibited inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggest that the compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases and kinases involved in cancer progression and microbial resistance mechanisms. This dual functionality highlights its potential as a therapeutic agent in both oncology and infectious disease contexts .

Case Studies

  • Antitumor Efficacy : In vitro studies conducted by Suzuki et al. (2004) demonstrated that this compound reduced cell viability in several cancer cell lines by more than 50% at concentrations ranging from 10 to 50 µM.
  • Antimicrobial Activity : A study published in Bioorganic & Medicinal Chemistry Letters indicated that the compound inhibited the growth of S. aureus with an IC50 value of 15 µg/mL, suggesting a strong potential for development into an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other known compounds:

Compound NameAntitumor ActivityAntimicrobial ActivityEnzyme Inhibition
N-(2,5-dioxo...HighModerateYes
Compound AModerateHighNo
Compound BLowModerateYes

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide?

Methodological Answer: The compound can be synthesized via a two-step approach:

Acylation of Salicylamide : React salicylamide with an activated bicyclic acyl chloride derivative (e.g., 2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl carbonyl chloride) under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts .

Purification : Employ preparative HPLC to isolate the product, as demonstrated in analogous N-benzoyl-2-hydroxybenzamide syntheses (yields: 8–33% depending on steric and electronic factors) .
Key Considerations : Optimize reaction time and stoichiometry to mitigate side reactions (e.g., over-acylation).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and bicyclic integrity. For example, characteristic downfield shifts for enolic protons (δ 11.6–11.8 ppm) and carbonyl carbons (δ 164–165 ppm) are observed in similar bicyclic amides .
  • HPLC/HRMS : Ensure purity (>95%) via reverse-phase HPLC and validate molecular mass with HRMS (e.g., ESI+ mode) .
  • X-ray Crystallography : If crystals are obtainable, resolve the bicyclic framework and hydrogen-bonding patterns .

Q. How can researchers address low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening : Use DBU (1,8-diazabicycloundec-7-ene) to enhance acylation efficiency, as shown in analogous bicyclic amide syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of sterically hindered intermediates .
  • Stepwise Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions before decomposition .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved for this compound?

Methodological Answer:

  • 2D NMR Techniques : Employ 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign overlapping signals in the bicyclic core. For example, coupling patterns in the 7-oxabicyclo[4.1.0]heptane system can be validated against NIST reference data .
  • Computational Validation : Compare experimental 13C^{13}C chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Isotopic Labeling : Introduce 15N^{15}N- or 13C^{13}C-labels to trace ambiguous peaks in complex spectra .

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

Methodological Answer:

  • Substituent Variation : Modify the benzamide (e.g., electron-withdrawing groups at C4) or bicyclic moiety (e.g., replacing the oxabicyclo system with azabicyclo analogs) to assess bioactivity changes .
  • Biological Assays : Test analogs against target enzymes (e.g., Trypanosoma brucei inhibitors) using in vitro enzymatic assays and cytotoxicity profiling .
  • Molecular Docking : Map interactions between derivatives and active sites (e.g., hydrophobic pockets or hydrogen-bonding residues) using AutoDock or Schrödinger .

Q. How can researchers evaluate the hydrolytic stability of the 7-oxabicyclo framework?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Compare half-lives to structurally related bicyclic compounds (e.g., azabicyclo derivatives) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
  • Protective Group Strategies : Introduce steric hindrance (e.g., methyl groups) near the ketone to reduce hydrolysis rates .

Q. What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • In Silico Metabolism Prediction : Use software like StarDrop or MetaSite to identify likely Phase I/II metabolites (e.g., hydroxylation of the benzamide ring or glucuronidation of the hydroxyl group) .
  • CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent probes or LC-MS/MS .

Q. How should contradictory biological activity data between in vitro and in vivo models be analyzed?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic clearance, and bioavailability to explain efficacy gaps (e.g., poor CNS penetration due to the polar bicyclic core) .
  • Toxicogenomics : Use RNA-seq or proteomics to identify off-target effects in in vivo models that are absent in cell-based assays .
  • Dose-Response Refinement : Adjust dosing regimens to account of species-specific metabolic differences (e.g., murine vs. human liver microsomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide
Reactant of Route 2
N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide

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